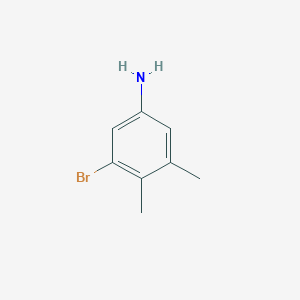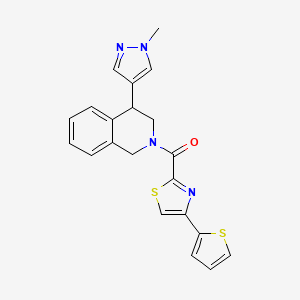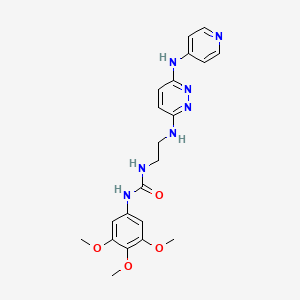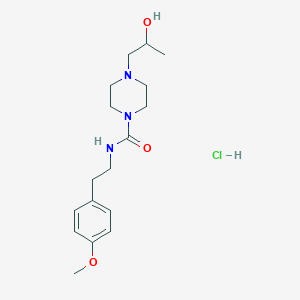
3-Bromo-4,5-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,5-dimethylaniline is a chemical compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoroacetic anhydride in dichloromethane at 0 degrees Celsius for 0.5 hours, followed by the addition of bromine in dichloromethane at 0 degrees Celsius for 0.0833333 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrN/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,10H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 200.08 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .科学的研究の応用
Epigenetic Regulation and Gene Transcription
Histone–lysine acetylation is a crucial chromatin post-translational modification involved in the epigenetic regulation of gene transcription. Bromodomains, which bind acetylated lysines, act as readers of the histone-acetylation code. The discovery of competitive inhibitors for this interaction, which have antiproliferative and anti-inflammatory properties, is of great importance. The 3,5-dimethylisoxazole moiety, related to 3-Bromo-4,5-dimethylaniline, has been identified as a novel acetyl-lysine bioisostere. This compound displaces acetylated histone-mimicking peptides from bromodomains, providing a promising lead for the development of selective probes for the bromodomain and extra-terminal (BET) family and CREBBP bromodomains (Hewings et al., 2011).
Synthesis of Aromatic Organic Intermediates
Dimethyl-4-bromoiodobenzenes, which can be derived from compounds similar to this compound, are used as aromatic organic intermediates in many fields. The synthesis process involves reactions with iodine in ethyl acetate and subsequent reactions to obtain 3,5-dimethyl-4-bromoiodobenzene. These intermediates have applications in the synthesis of other complex molecules, demonstrating the chemical versatility and utility of derivatives of this compound in organic synthesis (Li Yu, 2008).
Electrochemical Studies and Organic Reactions
The electrochemical oxidation of compounds similar to this compound, such as 4-bromo-2,6-dimethylaniline, in aqueous sulphuric acid solutions has been explored. These studies provide insights into the anodic decomposition pathways of substituted p-bromoanilines, which are significant for understanding the electrochemical behavior of these compounds. Such research can lead to applications in electroorganic synthesis, environmental degradation of aromatic pollutants, and the development of electrochemical sensors (Arias, Brillas, & Costa, 1990).
Understanding Molecular Toxicity and Cellular Response
Studies on the generation of reactive oxygen species (ROS) by hydroxylated metabolites of 3,5-dimethylaniline, a compound structurally related to this compound, have shed light on the molecular mechanisms that could lead to cellular toxicity and carcinogenesis. These findings are crucial for understanding the potential health risks associated with exposure to aromatic amines and developing strategies to mitigate these risks (Chao et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
作用機序
Target of Action
The primary target of 3-Bromo-4,5-dimethylaniline is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , an enzyme found in Salmonella typhimurium .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
The compound’s interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase suggests it may influence pathways involving this enzyme .
Pharmacokinetics
A related compound, 4-bromo-3,5-dimethylaniline, is reported to have high gastrointestinal absorption and is predicted to be bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Result of Action
For example, 3-Bromo-4,5-dihydroxybenzaldehyde, a component of Polysiphonia morrowii, has been shown to have anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Adequate ventilation is necessary, and all sources of ignition should be removed .
生化学分析
Biochemical Properties
It is known that aniline derivatives can undergo metabolic N-hydroxylation of their amino groups . This suggests that 3-Bromo-4,5-dimethylaniline may interact with enzymes involved in N-hydroxylation reactions.
Cellular Effects
Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . This suggests that this compound may have similar effects on cells.
Molecular Mechanism
It is known that aniline derivatives can undergo N-hydroxylation, a metabolic activation reaction . This suggests that this compound may exert its effects through similar metabolic pathways.
Temporal Effects in Laboratory Settings
It is known that aniline derivatives can undergo metabolic activation, suggesting that the effects of this compound may change over time as it is metabolized .
Dosage Effects in Animal Models
It is known that aniline and its dimethyl derivatives can cause haematotoxicity , suggesting that high doses of this compound may have toxic effects.
Metabolic Pathways
This compound is likely to be involved in the metabolic pathway of N-hydroxylation, a common metabolic activation reaction for aniline derivatives .
Transport and Distribution
It is known that aniline derivatives can undergo metabolic activation, suggesting that this compound may be transported and distributed in a similar manner .
Subcellular Localization
Given its potential for metabolic activation, it may be localized in areas of the cell where metabolic reactions occur .
特性
IUPAC Name |
3-bromo-4,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBYBGRURGCYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)

![N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2839174.png)
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)
![2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2839177.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2839178.png)
![2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[2-(4-Chloro-3-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2839182.png)
![N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2839184.png)

